
(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用
Biomedical Applications: Nucleic Acid Research
(a) Gene Regulation and Targeted Therapy: Nucleic acids, including DNA and RNA, play a pivotal role in gene regulation. Researchers have explored their use as therapeutic agents for targeted therapy. The ease of synthesis and programmability of nucleic acids allows for precise gene modulation, potentially treating genetic disorders or cancers .
(b) Drug Delivery Systems: The unique properties of nucleic acids, such as molecular recognition ability and compatibility with chemical modifications, make them promising candidates for drug delivery. By functionalizing nucleic acids, scientists can design carriers that deliver therapeutic agents specifically to diseased cells .
© Biosensing: Nucleic acids can act as biosensors, detecting specific molecules or pathogens. Their programmability allows for the design of highly sensitive and selective sensors, aiding in disease diagnosis and monitoring .
Polymer Chemistry: Bio-Bakelite
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, present in our compound, has applications in polymer chemistry. When combined with other materials, it forms a “bio-bakelite,” a hard three-dimensional polyester. This material adheres to various substrates (e.g., steel, glass), making it useful for creating inflexible plastic items like computer casings, insulation foam, and more .
Biochemical Processes: Silica-Based Nanoparticles
Our compound can be modified to create silica-based nanoparticles. These nanoparticles, when immobilized with enzymes like laccase, find applications in industrial biochemical processes, biocatalysis, and biosensors .
Inflammation and Chronic Diseases: Rosmarinic Acid
The sustained inflammatory stage contributes to chronic illnesses like irritable bowel syndrome, multiple sclerosis, and rheumatoid arthritis. Rosmarinic acid, a derivative of our compound, has shown potential in modulating inflammation and managing such conditions .
Soft Tissue Engineering: Ascorbic Acid (AA)
While not directly related to our compound, ascorbic acid (vitamin C) plays a role in soft tissue engineering. Researchers have explored its incorporation into polymer scaffolds for promoting cell proliferation and collagen production. AA enhances tissue regeneration and wound healing .
Peptide Synthesis: Fmoc-D-Valine
Lastly, our compound’s Fmoc group is commonly used in peptide synthesis. Specifically, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-valine (Fmoc-D-valine) serves as a protecting group for amino acids during peptide assembly. It can be conveniently removed during the synthesis process .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAHCGORXONSSM-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

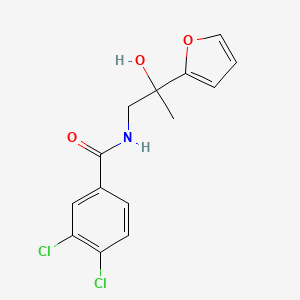


![Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2628949.png)
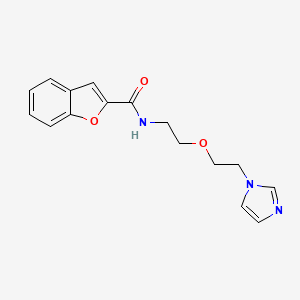
![4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2628953.png)
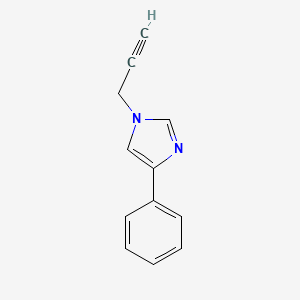
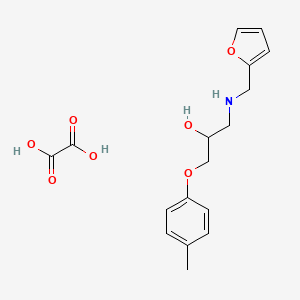

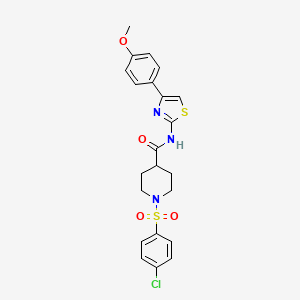

![2-Chloro-N-[[4-(trifluoromethyl)thiophen-2-yl]methyl]propanamide](/img/structure/B2628962.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2628963.png)
![2,2-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2628964.png)